
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate is a chemical compound with the molecular formula C18H14NNaO2. It is known for its unique structure, which combines a naphthalene ring with a benzoyl group and an amino group. This compound is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate typically involves the reaction of 4-methylbenzoyl chloride with 3-amino-2-naphthol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
Sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Potential use in drug development and as a model compound for studying drug-receptor interactions.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Thiazole derivatives
Uniqueness
Sodium 3-[(4-methylbenzoyl)amino]naphthalen-2-olate is unique due to its specific combination of a naphthalene ring with a benzoyl and amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
68556-20-7 |
|---|---|
分子式 |
C18H14NNaO2 |
分子量 |
299.3 g/mol |
IUPAC名 |
sodium;3-[(4-methylbenzoyl)amino]naphthalen-2-olate |
InChI |
InChI=1S/C18H15NO2.Na/c1-12-6-8-13(9-7-12)18(21)19-16-10-14-4-2-3-5-15(14)11-17(16)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1 |
InChIキー |
SYBRNWVSBZOLJI-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)
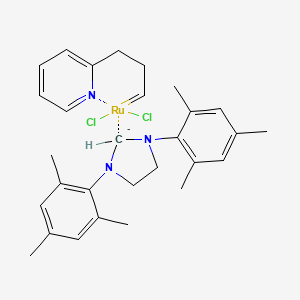
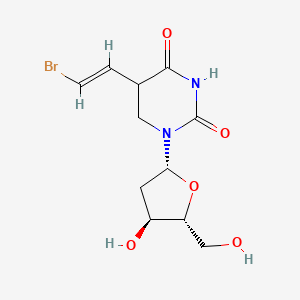

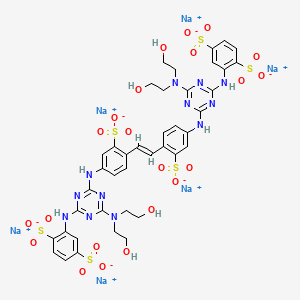
![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)


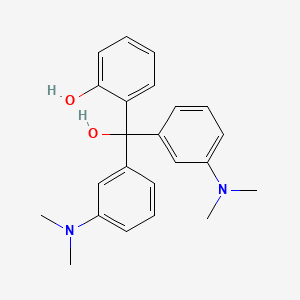
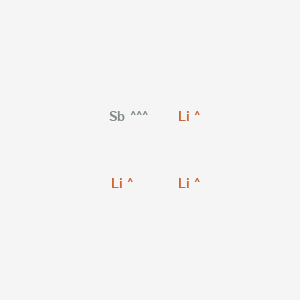
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)
